Pentadecanoyl ethanolamide

Nuclear Receptor Lipid Metabolism SPR Assay

Researchers struggle with co-elution of odd-chain N-acylethanolamines in LC-MS/MS. Pentadecanoyl ethanolamide (PDEA) solves this with distinct chromatographic retention and high PPARα affinity. • Unique C15:0 chain ensures clear separation from C14:0 and C16:0 NAEs • High-affinity PPARα ligand (Kd = 0.75 nM) for receptor activation studies • Monomorphic β-form crystal packing ensures reproducible solubility Ideal as an internal standard for lipidomics and metabolic pathway analysis.

Molecular Formula C17H35NO2
Molecular Weight 285.5 g/mol
CAS No. 72623-73-5
Cat. No. B8050722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentadecanoyl ethanolamide
CAS72623-73-5
Molecular FormulaC17H35NO2
Molecular Weight285.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(=O)NCCO
InChIInChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18-15-16-19/h19H,2-16H2,1H3,(H,18,20)
InChIKeyUHPXXKLAACDXGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentadecanoyl Ethanolamide: Endocannabinoid Research Tool


Pentadecanoyl ethanolamide (CAS 72623-73-5), also known as N-(2-hydroxyethyl)-pentadecanamide or N-pentadecanoylethanolamine (PDEA), is an endogenous saturated fatty acid amide belonging to the N-acylethanolamine (NAE) family [1]. It is structurally defined by a 15-carbon acyl chain (C15:0) attached to an ethanolamine moiety (C17H35NO2, MW 285.47), distinguishing it from the more abundant and extensively studied C16:0 analog, palmitoylethanolamide (PEA) [2]. As a member of the endocannabinoid-like lipid mediator class, this compound is primarily utilized as an analytical reference standard and research tool for investigating structure-activity relationships (SAR) within the NAE family, particularly in contexts involving PPAR nuclear receptor activation and metabolic pathway analysis [3].

Pentadecanoyl Ethanolamide vs. Palmitoylethanolamide


While both pentadecanoyl ethanolamide (C15:0) and the more common palmitoylethanolamide (C16:0) are saturated NAEs, substitution is scientifically unjustified due to distinct physicochemical and biological properties dictated by the odd-versus-even carbon chain length. The C15:0 chain alters lipophilicity and molecular packing, leading to differential behavior in analytical assays, such as chromatographic retention times and ionization efficiency in LC-MS/MS quantification [1]. Critically, the odd-chain structure confers a unique ability to adopt distinct crystal packing polymorphisms (monomorphic β-form) compared to the dimorphic (α and β) packing observed in even-chain analogs, directly impacting formulation stability and solubility [2]. Furthermore, receptor binding profiles diverge; the C15:0 compound demonstrates PPARα binding affinity (Kd = 0.75 nM) that positions it as a distinct ligand within the NAE family, separate from the well-characterized effects of C16:0 on PPARα and GPR55 [3].

Pentadecanoyl Ethanolamide: Comparative Evidence


PPARα Binding Affinity

Pentadecanoyl ethanolamide exhibits high binding affinity for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. Surface plasmon resonance (SPR) assays demonstrate a thermodynamic dissociation constant (Kd) of 0.75 nM for this compound [1]. In contrast, structural analogs like oleoylethanolamide (C18:1) show PPARα binding affinities in the range of 40-50 nM under comparable conditions [2]. This indicates that the C15:0 saturated chain confers a significantly higher affinity interaction with the PPARα ligand-binding domain.

Nuclear Receptor Lipid Metabolism SPR Assay

CB1 Receptor Binding

In radioligand binding assays using CHO-hCB1 transfected cell membranes, pentadecanoyl ethanolamide at a concentration of 10 µM displaced only 24.0% of the specific binding of the radioligand [3H]CP-55940 [1]. This indicates a very low affinity for the central CB1 receptor. For comparison, the endogenous cannabinoid anandamide (C20:4, N-6) exhibits a Ki value of 89 nM for the human CB1 receptor in similar competitive binding assays [2].

Endocannabinoid System Cannabinoid Receptor Neurochemistry

Solid-State Packing Polymorphism

In studies of N-,O-diacylethanolamines (DAEs), the N-acyl chain length dictates the solid-state packing behavior. Derivatives bearing an odd-chain N-pentadecanoyl (Nn-O15s) group exhibit exclusively the β polymorph in their crystal lattice [1]. This contrasts with even-chain analogs like the N-palmitoyl derivative (Nn-O16s), which exhibit both α and β packing polymorphs in the same lattice [1].

Physical Chemistry Crystallography Formulation Stability

Volatility and Thermal Stability

Predicted thermophysical properties for pentadecanoyl ethanolamide include a boiling point of 449.0 ± 28.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 2.5 mmHg at 25°C . In contrast, the even-chain analog palmitoylethanolamide (C16:0) has a reported boiling point of 461.5 °C at 760 mmHg .

Physical Chemistry Thermodynamics Analytical Method Development

Pentadecanoyl Ethanolamide: Validated Applications


Analytical Standard for Lipidomics & Metabolomics

Use pentadecanoyl ethanolamide as a calibration standard or internal standard (IS) for the accurate quantification of N-acylethanolamines (NAEs) in complex biological matrices like cerebrospinal fluid (CSF) or plasma using LC-MS/MS [1]. Its distinct chromatographic retention time (due to its C15:0 chain) allows for reliable separation from both shorter (C14:0) and longer (C16:0) saturated NAEs, ensuring high analytical specificity [1].

CB1 Receptor Negative Control

Employ this compound as a selective, low-affinity control for cannabinoid receptor 1 (CB1). At concentrations up to 10 µM, it demonstrates minimal displacement of [3H]CP-55940 (24.0%), making it a suitable reference for distinguishing CB1-dependent signaling from CB1-independent pathways activated by other NAEs, such as the PPARα pathway [2].

PPARα Metabolic Research Tool

Leverage the high binding affinity of pentadecanoyl ethanolamide for PPARα (Kd = 0.75 nM) in cellular assays (e.g., HEK293 cells expressing PPARα) to investigate the nuclear receptor's role in lipid metabolism and gene transcription [3]. Its potency is significantly greater than that of oleoylethanolamide (Kd ~40-50 nM), providing a stronger pharmacological activation of this pathway in vitro [4].

Solid-State Polymorphism Reference

Utilize the monomorphic solid-state behavior of pentadecanoyl ethanolamide derivatives as a model system for studying the impact of odd-versus-even carbon chain length on crystal packing and stability [5]. The exclusive formation of the β polymorph in N-pentadecanoyl derivatives simplifies the interpretation of physical property data compared to even-chain analogs that exhibit dimorphism [5].

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